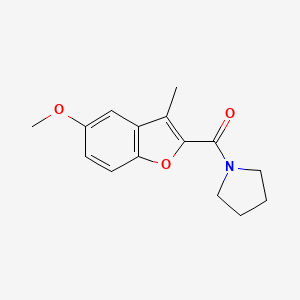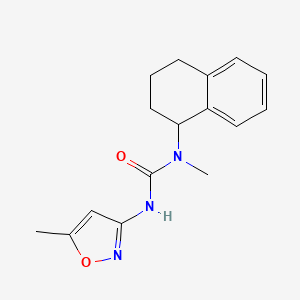![molecular formula C19H18BrN3O2 B7455528 3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455528.png)
3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative with a piperidine and a bromobenzoyl group attached to it.
Mecanismo De Acción
The mechanism of action of 3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain kinases, which play a crucial role in the development and progression of cancer. It has also been shown to modulate the activity of certain neurotransmitters, which can help alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one has several biochemical and physiological effects. This compound has been shown to induce apoptosis, which is a process of programmed cell death that is essential in the treatment of cancer. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to modulate neurotransmitter activity, which can help alleviate symptoms of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one has several advantages and limitations for lab experiments. One advantage is that this compound has shown promising results in various fields of scientific research, which makes it a valuable tool for studying cancer, inflammation, and neurological disorders. However, one limitation is that this compound is relatively new, and more research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several future directions for the study of 3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one. One direction is to further investigate its potential applications in the treatment of cancer, inflammation, and neurological disorders. Another direction is to study its antimicrobial and antifungal properties. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations. Finally, future research should focus on developing new synthesis methods for this compound to improve its efficiency and yield.
Métodos De Síntesis
The synthesis of 3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one involves the reaction between 4-(4-bromophenyl)piperidine and 2-aminobenzimidazole in the presence of a catalyst. The reaction takes place in a solvent under reflux conditions, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one has been studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. It has also been studied for its antimicrobial and antifungal properties.
Propiedades
IUPAC Name |
3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c20-14-5-3-4-13(12-14)18(24)22-10-8-15(9-11-22)23-17-7-2-1-6-16(17)21-19(23)25/h1-7,12,15H,8-11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXGVMZBAGFHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455445.png)
![2-[(2,4-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455449.png)
![3-indol-1-yl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B7455453.png)
![[2-[benzyl(ethyl)amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7455456.png)







![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-methyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455506.png)

